molecular formula C10H13NO B1592334 7-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 1032279-33-6

7-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B1592334
M. Wt: 163.22 g/mol
InChI Key: RWAJCHDFYSLZND-UHFFFAOYSA-N
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Patent
US08183380B2

Procedure details

A mixture of 7-methoxy-indan-1-one oxime (CAS no: 908108-58-7, (E)-oxime 179899-16-2) (4.59 g, 25.9 mmol) in ethanol (500 mL) with 10% palladium on carbon (4.59 g) was hydrogenated at 23° C. and atmospheric pressure for 16 h. Filtered the catalyst off, washed with ethanol, evaporated the filtrate totally and dried in high vacuum to give the title compound as a brown oil (2.7 g, 64%); MS: m/e=164.2 (M+H+).
Name
7-methoxy-indan-1-one oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.59 g
Type
catalyst
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[C:10](=[N:12]O)[CH2:9][CH2:8]2>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[CH:10]([NH2:12])[CH2:9][CH2:8]2

Inputs

Step One
Name
7-methoxy-indan-1-one oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC=C2CCC(C12)=NO
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4.59 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 23° C.
FILTRATION
Type
FILTRATION
Details
Filtered the catalyst off,
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
evaporated the filtrate totally
CUSTOM
Type
CUSTOM
Details
dried in high vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=CC=C2CCC(C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.